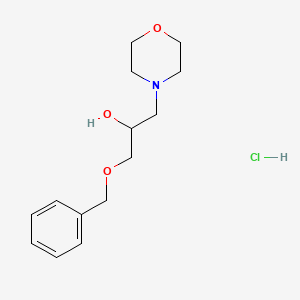

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a chemical compound that features a benzyloxy group, a morpholine ring, and a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride typically involves the reaction of benzyl chloride with morpholine in the presence of a base, followed by the addition of 3-chloropropanol. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final product is then purified through crystallization or other separation techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the benzyloxy or morpholine groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are used to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

While a comprehensive overview of "1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride" applications, data, and case studies is not available within the provided search results, the search results do provide information on synthesis processes and related compounds with benzyloxy groups that have potential therapeutic applications.

Synthesis and Use of Benzyloxy Compounds

- Posaconazole Synthesis: A patent document describes a process for the preparation of (S)-2-(Benzyloxy)-1-morpholinopropan-1-one, a step in the synthesis of Posaconazole, an antifungal agent . The process involves reacting sodium hydroxide with toluene and benzoyl chloride, followed by the addition of (S)-2-Hydroxy-1-morpholinopropan-1-one .

- (S)-N-(2-(3-(4-(benzyloxy)-3-methylphenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide Synthesis: Experimental procedures for synthesizing (S)-N-(2-(3-(4-(benzyloxy)-3-methylphenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide (10-B1) have been documented . This involves reacting (S)-2-((4-(benzyloxy)-3-methylphenoxy)methyl)oxirane with N-(2-aminoethyl)morpholine-4-carboxamide .

Potential Therapeutic Applications of Benzyloxy Compounds

- Neuroprotective Effects: Benzyloxy-substituted small molecules have demonstrated potential as monoamine oxidase B inhibitors with neuroprotective effects, suggesting a possible therapeutic avenue for Parkinson's disease . Studies have shown that these compounds can increase the survival of PC12 cells treated with neurotoxins and exhibit good blood-brain barrier permeability and low toxicity .

- Monoamine Oxidase Inhibition: Research indicates that benzyloxy chalcones exhibit inhibitory actions against human monoamine oxidases, particularly hMAO-B . Compounds with a benzyloxy group at the para position of the B-ring displayed more hMAO-B inhibition . These compounds have demonstrated significant permeability and CNS bioavailability .

- Non-Opioid Pain Relief: A non-opioid painkiller, benzyloxy-cyclopentyladenosine (BnOCPA), has shown promising results in test systems . BnOCPA is a selective analgesic that activates only one type of G protein, reducing potential side effects and offering a non-addictive alternative to traditional opioid painkillers .

Mécanisme D'action

The mechanism of action of 1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and morpholine ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(Benzyloxy)-2-morpholinopropane: Similar structure but lacks the hydroxyl group.

3-(Benzyloxy)-1-morpholinopropane: Different positioning of the benzyloxy group.

1-(Benzyloxy)-3-piperidinopropan-2-ol: Contains a piperidine ring instead of a morpholine ring.

Uniqueness

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is unique due to the presence of both the benzyloxy group and the morpholine ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring precise molecular interactions and stability .

Activité Biologique

1-(Benzyloxy)-3-morpholinopropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms, and applications, supported by data tables and relevant research findings.

This compound is characterized by a benzyloxy group and a morpholine ring, which are crucial for its interaction with biological targets. The compound can undergo various chemical reactions, such as oxidation and reduction, which can lead to the formation of biologically active derivatives. The mechanism of action typically involves binding to specific enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been used in studies focusing on enzyme inhibition related to various metabolic pathways. For instance, it has shown potential in inhibiting certain kinases and phosphatases, which are critical in cellular signaling pathways.

2. Neuroleptic Activity

In a study examining neuroleptic activity, compounds structurally related to this compound were evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The results demonstrated that modifications in the structure could enhance neuroleptic effects, suggesting that similar derivatives of this compound might possess significant neuroactive properties .

3. Antibacterial Properties

The compound has also been investigated for its antibacterial properties against Gram-negative bacteria. In vitro studies have shown promising activity against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) indicating effective bacteriostatic activity .

Data Table: Biological Activity Overview

Case Study 1: Neuroleptic Efficacy

A study focused on the structural modifications of benzamides related to this compound indicated that introducing a benzyl group significantly enhanced the neuroleptic activity compared to traditional compounds like metoclopramide. This suggests that similar modifications could yield potent neuroleptics with reduced side effects .

Case Study 2: Antibacterial Activity

In another study assessing the antibacterial efficacy of various derivatives, compound 1 was highlighted for its low cytotoxicity while maintaining effective antibacterial action against resistant strains of bacteria. The research provided insights into its mechanism as an inhibitor of DNA gyrase, essential for bacterial replication .

Propriétés

IUPAC Name |

1-morpholin-4-yl-3-phenylmethoxypropan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c16-14(10-15-6-8-17-9-7-15)12-18-11-13-4-2-1-3-5-13;/h1-5,14,16H,6-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKTVOPAHYMQQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COCC2=CC=CC=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.